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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1193085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein

kinase (MAPK) pathway that has been investigated for its potential in oncology. Developed by

Eli Lilly and Company, this compound showed promise in preclinical studies by modulating

inflammatory responses and inducing apoptosis in cancer cells. However, its clinical

development was halted during Phase 1 trials due to toxicity issues, which prevented the

determination of a biologically effective dose. This technical guide provides a comprehensive

overview of the available information on LY3007113, including its mechanism of action, and a

summary of its preclinical and clinical findings.

Chemical Structure and Properties
A definitive public disclosure of the chemical structure, IUPAC name, molecular formula, and

molecular weight for LY3007113 is not available in the public domain, including scientific

literature and patent databases. Chemical vendors list these properties as "Unknown".[1][2]

Based on its classification as a pyridopyrimidine, it belongs to a chemical class known for its

ability to competitively bind to the ATP-binding site of kinases.[3]

Table 1: Physicochemical and General Properties of LY3007113
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Property Value Reference

Appearance Solid powder [2]

Solubility Soluble in DMSO, not in water [3]

Purity >98% [2]

Storage

Dry, dark, and at 0 - 4°C for

short term (days to weeks) or

-20°C for long term (months to

years)

[2]

Mechanism of Action
p38 mitogen-activated protein

kinase (MAPK) inhibitor
[1][3]

Origin United States [3]

Mechanism of Action and Signaling Pathway
LY3007113 functions as an inhibitor of p38 MAPK, a key enzyme in a signaling cascade that

responds to a variety of extracellular stimuli, including cellular stress and cytokines.[3] The p38

MAPK pathway plays a crucial role in regulating cellular processes such as inflammation,

apoptosis, and cell proliferation.[3] In cancer cells, this pathway is often upregulated.[3]

By inhibiting p38 MAPK, LY3007113 prevents the phosphorylation of downstream substrates,

most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[3] This disruption of the

signaling cascade can lead to a reduction in the production of pro-inflammatory cytokines like

TNF, IL-1, and IL-6, and can induce apoptosis in tumor cells.[3]
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p38 MAPK Signaling Pathway and the inhibitory action of LY3007113.
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Preclinical Evaluation
Preclinical studies demonstrated the potential of LY3007113 as an anti-cancer agent. In vitro

experiments using HeLa cells showed that the compound inhibited the phosphorylation of

MAPKAP-K2, confirming its intracellular activity.[4] In vivo studies in mice bearing human

glioblastoma (U87MG) xenografts also showed that oral administration of LY3007113 inhibited

p-MAPKAP-K2 in both peripheral blood and tumor tissue.[4] Furthermore, LY3007113 exhibited

activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as

leukemia.[4]

Phase 1 Clinical Trial
A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and

pharmacodynamics of LY3007113 in patients with advanced cancer.[4]

Table 2: Summary of Phase 1 Clinical Trial Results for LY3007113
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Parameter Finding Reference

Maximum Tolerated Dose

(MTD)

30 mg administered orally

every 12 hours (Q12H)
[4]

Dose-Limiting Toxicities (DLTs)

Upper gastrointestinal

hemorrhage and increased

hepatic enzymes, observed at

the 40 mg Q12H dose level.

[4]

Common Adverse Events

(>10%)

Tremor, rash, stomatitis,

increased blood creatine

phosphokinase, and fatigue.

[4]

Pharmacokinetics (tmax)

Approximately 2 hours (range:

0.5–6 hours) after both single

and repeated dosing.

[4]

Pharmacokinetics (t1/2)

Geometric mean of

approximately 10 hours

(range: 5–27 hours) on cycle 1

day 28.

[4]

Accumulation Ratio Approximately 1.8. [4]

Pharmacodynamics

Maximal inhibition (80%) of

MAPKAP-K2 phosphorylation

in peripheral blood

mononuclear cells was not

achieved. Sustained minimal

inhibition (60%) was not

maintained for 6 hours after

dosing.

[4]

Clinical Outcome

The best overall response was

stable disease in 3 out of 27

patients. Further clinical

development was not pursued

due to toxicity precluding the

achievement of a biologically

effective dose.

[4]
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Experimental Protocols
Pharmacokinetic Analysis: Liquid Chromatography with
Tandem Mass Spectrometry (LC-MS/MS)
The plasma concentrations of LY3007113 and its metabolites, LSN3025641 and LSN3047151,

were determined using a validated LC-MS/MS method.[4]

Sample Preparation:

Protein Precipitation: Analytes were extracted from human plasma via protein precipitation.

[4]

Chromatography:

Column: Onyx Monolithic C18 column (Phenomenex).[4]

Mobile Phase: Specific details on the mobile phase composition and gradient are not publicly

available.

Mass Spectrometry:

Ionization: Positive ion electrospray.[4]

Detection: Tandem mass spectrometry. Specific precursor and product ion transitions are not

publicly available.

Quantification:

Lower Limit of Quantification (LLOQ): 1 ng/mL for LY3007113.[4]

Upper Limit of Quantification (ULOQ): 1000 ng/mL for LY3007113.[4]

Validation Parameters:

Interassay Accuracy (% relative error): -0.9% to 7.0% for LY3007113.[4]

Interassay Precision (% relative SD): 2.8% to 5.6% for LY3007113.[4]
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A generalized workflow for the LC-MS/MS based pharmacokinetic analysis of LY3007113.

Conclusion
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LY3007113 is a p38 MAPK inhibitor that demonstrated relevant biological activity in preclinical

models of cancer. However, the Phase 1 clinical trial revealed a toxicity profile that prevented

dose escalation to levels required for a sustained biological effect. While the development of

LY3007113 was discontinued, the data gathered from its investigation contribute to the broader

understanding of targeting the p38 MAPK pathway in oncology and the challenges associated

with developing inhibitors for this pathway. The lack of a publicly available chemical structure

for LY3007113 limits a full understanding of its structure-activity relationship and

physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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